5-Carboxymethyl-2-thiouridine

RNA Biochemistry tRNA Modification Wobble Base Pairing

5-Carboxymethyl-2-thiouridine (cm⁵s²U; CAS 58479-77-9) is a modified nucleoside belonging to the 5-substituted-2-thiouridine (S²U) class. It features a sulfur atom at the C2 position of the uracil base and a carboxymethyl group at the C5 position, which together alter the electronic properties, pKa, and hydrogen-bonding capacity relative to unmodified uridine and other S²U analogs.

Molecular Formula C11H14N2O7S
Molecular Weight 318.31 g/mol
Cat. No. B12102594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxymethyl-2-thiouridine
Molecular FormulaC11H14N2O7S
Molecular Weight318.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O
InChIInChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)
InChIKeyMSGFOEBMIJOVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxymethyl-2-thiouridine (cm⁵s²U): A 2-Thiouridine Wobble Nucleoside for Translational Fidelity and RNA Stability Studies


5-Carboxymethyl-2-thiouridine (cm⁵s²U; CAS 58479-77-9) is a modified nucleoside belonging to the 5-substituted-2-thiouridine (S²U) class [1]. It features a sulfur atom at the C2 position of the uracil base and a carboxymethyl group at the C5 position, which together alter the electronic properties, pKa, and hydrogen-bonding capacity relative to unmodified uridine and other S²U analogs [2]. It serves as a key intermediate and analyte in studies of tRNA wobble position biology, particularly for evaluating the consequences of oxidative stress and disrupted tRNA maturation pathways [3].

Why 5-Carboxymethyl-2-thiouridine Cannot Be Substituted by Generic 2-Thiouridine or Other Wobble Nucleoside Analogs


Within the class of 5-substituted-2-thiouridines, the specific nature of the C5 substituent is a critical determinant of the nucleoside's ionization state and, consequently, its codon-reading behavior. Studies on a series of 18 modified uridines and 2-thiouridines demonstrate that the combination of the C2 sulfur and the C5 substituent dictates the pKa of the N3H proton [1]. For instance, 2-thiouridines with aminoalkyl C5 substituents (like cmnm⁵s²U) are ~50% ionized at physiological pH, favoring zwitterionic interactions with guanosine in the 'new wobble' pattern, while those with non-ionizable substituents (like cm⁵s²U) bind via a different, C-G-like Watson-Crick geometry [1]. This means substituting cm⁵s²U with another S²U analog, such as the commercially prevalent 2-thiouridine (s²U) which lacks the C5 substituent, will result in a nucleoside with different electronic properties, base-pairing preferences, and metabolic stability, fundamentally altering the experimental outcome in a way that cannot be extrapolated [2].

Quantitative Differentiation Guide for 5-Carboxymethyl-2-thiouridine vs. Related Analogs


pKa and Ionization State: cm⁵s²U Remains Non-Ionized Unlike Aminoalkyl-Containing S²U Analogs

5-Carboxymethyl-2-thiouridine (cm⁵s²U) differentiates from other 5-substituted-2-thiouridines through its pKa and ionization state at physiological pH. In a systematic study of 18 modified uridines and 2-thiouridines, cm⁵s²U, bearing a non-ionizable carboxymethyl group at C5, has a predicted pKa of 3.82 ± 0.10 . In stark contrast, closely related analogs containing an aminoalkyl C5-substituent, such as 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), are approximately 50% ionized at physiological pH (7.4) [1]. This difference in ionization state dictates the codon-reading mechanism: non-ionized cm⁵s²U binds guanosine via a C-G-like (Watson-Crick) mode, whereas the ionized aminoalkyl S²U derivatives interact through a zwitterionic 'new wobble' pattern [1].

RNA Biochemistry tRNA Modification Wobble Base Pairing pKa Determination

Reactivity as an Anhydronucleoside Intermediate: 70-Fold Faster Cyclization Than Oxy Analogs

As a representative of the 2-thiouridine class, 5-Carboxymethyl-2-thiouridine exhibits dramatically enhanced reactivity as a synthetic intermediate compared to its oxygen-containing analog (uridine). Kinetic studies on the formation of anhydronucleosides, which are key reactive intermediates in the synthesis of modified nucleosides, demonstrate that cyclization onto the 5' or 3'-position is approximately 70 times faster in the 2-thiouridine series compared to the uridine series [1]. The rate of 2,2'-anhydronucleoside formation is nearly two orders of magnitude faster for thionucleosides [1].

Nucleoside Chemistry Synthetic Intermediate Kinetics Reactivity Comparison

tRNA Binding Affinity: The 2-Thio Moiety Contributes 10-Fold Improvement Over Unmodified Transcript

In a direct evaluation of the functional contributions of modifications at the tRNA wobble position, the presence of the 2-thio moiety—a core structural feature of 5-Carboxymethyl-2-thiouridine—was shown to improve tRNA binding affinity to E. coli glutaminyl-tRNA synthetase (GlnRS) by 10-fold compared to an unmodified tRNA transcript [1]. The study, which used a synthetic tRNA containing s²U34 as the sole modification, also demonstrated that the addition of a C5 substituent (cmnm⁵) further improves binding affinity by an additional fourfold [1]. Furthermore, the s²U modification increased the rate of GTP hydrolysis by EF-Tu on the ribosome by fivefold [1].

Aminoacylation Kinetics tRNA Synthetase Binding Affinity Translational Fidelity

siRNA Thermodynamic Stability: Central s²U Placement Increases Melting Temperature (Tm)

2-Thiouridine (s²U) modification can be used to precisely tune the thermodynamic stability of short interfering RNAs (siRNAs), a property that is directly relevant to the use of 5-Carboxymethyl-2-thiouridine as an oligonucleotide building block. When introduced into the central part of the antisense strand, s²U units increase the melting temperature (Tm) of the siRNA duplex compared to an unmodified reference [1]. In contrast, introducing a dihydrouridine (D) unit or a wobble base pair in the same region decreases duplex stability, resulting in ΔTm values of 3.9°C and 6.6°C, respectively [1]. Functionally, siRNAs with s²U at the 3'-end were among the most potent gene expression inhibitors, while placement at the 5'-end reduced activity by 50% [1].

RNA Interference siRNA Design Thermodynamic Stability Gene Silencing

Key Research and Industrial Application Scenarios for 5-Carboxymethyl-2-thiouridine (cm⁵s²U)


Analytical Standard for LC-MS/MS Quantification of tRNA Oxidative Damage

cm⁵s²U is an essential analytical standard for quantifying oxidative damage in tRNA. It is the direct desulfuration precursor to mcm⁵s²U, a major wobble modification in eukaryotes. Under oxidative stress, mcm⁵s²U is desulfurized, and LC-MS/MS-MRMhr analysis reveals the accumulation of cm⁵s²U as an 'immature' intermediate, indicating disruption of the normal enzymatic modification pathway at the C5 position of 2-thiouridine [1]. Using a cm⁵s²U standard allows for precise, quantitative tracking of this specific damage pathway, which cannot be achieved with general 2-thiouridine (s²U) or uridine standards.

Building Block for Structure-Activity Relationship (SAR) Studies of tRNA Synthetase Recognition

cm⁵s²U is a valuable synthetic intermediate for constructing tRNA anticodon stem-loop (ASL) domains to dissect the contributions of individual chemical moieties to aminoacylation efficiency. The data show the 2-thio group alone improves GlnRS binding 10-fold, while an additional C5 substituent provides a further fourfold enhancement [1]. By incorporating cm⁵s²U, which possesses the 2-thio group but a non-ionizable C5 group, researchers can design controlled SAR experiments to isolate the specific contributions of the C5 substituent's electronic and steric properties, independent of its charge state, to synthetase recognition and translational fidelity.

Synthetic Precursor for Modified Oligonucleotides via Enhanced Anhydronucleoside Reactivity

In synthetic chemistry workflows for producing modified RNA oligomers, cm⁵s²U can serve as a more reactive precursor compared to oxy-analogs. The 2-thiouridine core undergoes cyclization to form reactive anhydronucleoside intermediates at rates that are 70- to 100-fold faster than the corresponding uridine derivatives [1]. This enhanced reactivity can be leveraged to improve the efficiency and yield of post-synthetic modifications or to create unique structural motifs (e.g., 2,2'-anhydronucleosides) that are not readily accessible from standard uridine chemistry, offering a distinct advantage for custom oligonucleotide synthesis.

Fine-Tuning siRNA Duplex Stability with a Position-Dependent Strategy

cm⁵s²U can be strategically incorporated into siRNAs to modulate thermodynamic stability and gene-silencing activity. The s²U base modification increases duplex Tm when placed centrally, contrasting with the destabilizing effect of a dihydrouridine (ΔTm 3.9°C) or wobble base pair (ΔTm 6.6°C) [1]. Critically, the functional outcome is position-dependent: s²U at the 3'-end of the guide strand yields maximal potency, whereas placement at the 5'-end reduces activity by 50% [1]. This evidence-based design rule allows for precise engineering of siRNA asymmetry and strand selection, a key requirement for developing potent RNAi therapeutics.

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